2,3-Dimethylbenzene-1-sulfonyl fluoride
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Overview
Description
2,3-Dimethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of two methyl groups attached to the benzene ring at positions 2 and 3, and a sulfonyl fluoride group attached at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst . This method typically requires mild reaction conditions and can be performed in solvents like acetonitrile.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonates or sulfonic acids as starting materials . These compounds are converted to sulfonyl fluorides through a cascade process that utilizes readily available reagents and mild reaction conditions. This method is advantageous due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl fluoride group can be a target for nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonates, depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylbenzene-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: Used as a covalent probe to study enzyme mechanisms and protein interactions.
Pharmaceuticals: Potential use in drug discovery as a scaffold for developing enzyme inhibitors.
Materials Science: Utilized in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules . This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can form covalent bonds with nucleophiles such as amino acids in proteins. This property makes it useful in the design of enzyme inhibitors and covalent probes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzene-1-sulfonyl fluoride
- 2,5-Dimethylbenzene-1-sulfonyl fluoride
- 2,6-Dimethylbenzene-1-sulfonyl fluoride
Uniqueness
2,3-Dimethylbenzene-1-sulfonyl fluoride is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dimethylbenzene sulfonyl fluorides .
Properties
Molecular Formula |
C8H9FO2S |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,3-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 |
InChI Key |
AMIYLONQTDBHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)C |
Origin of Product |
United States |
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